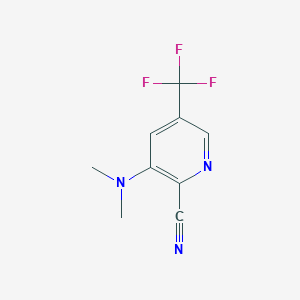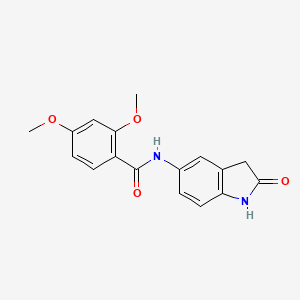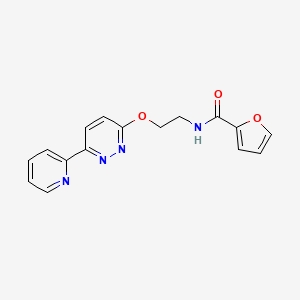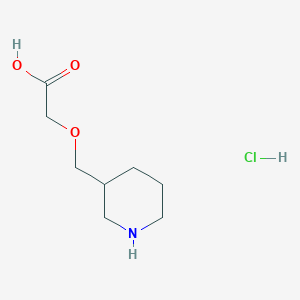
2-(哌啶-3-基甲氧基)乙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
科学研究应用
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with chloroacetic acid in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
化学反应分析
Types of Reactions
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride, widely used in organic synthesis.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Piperidin-4-ylmethanol: Another piperidine derivative with a hydroxymethyl group.
Uniqueness
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it valuable in research and industrial applications.
属性
IUPAC Name |
2-(piperidin-3-ylmethoxy)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-8(11)6-12-5-7-2-1-3-9-4-7;/h7,9H,1-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHDFWWLRZBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
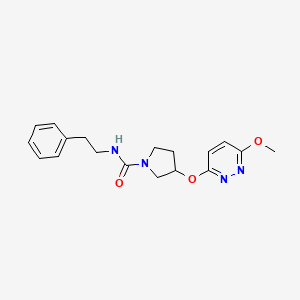
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
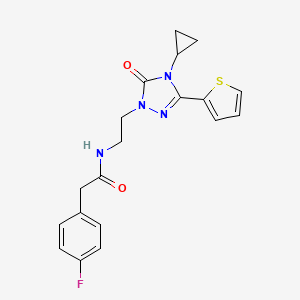
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)

![(2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2496882.png)
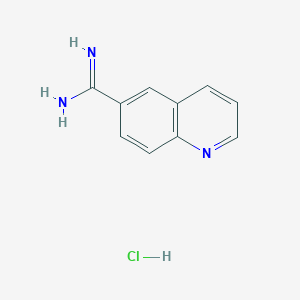
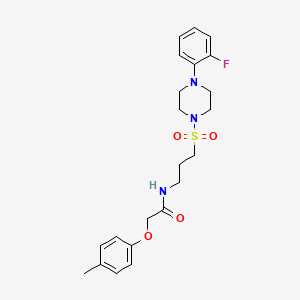
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
